3-formylphenyl 3,4,5-trimethoxybenzoate 3-formylphenyl 3,4,5-trimethoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10455918
InChI: InChI=1S/C17H16O6/c1-20-14-8-12(9-15(21-2)16(14)22-3)17(19)23-13-6-4-5-11(7-13)10-18/h4-10H,1-3H3
SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC(=C2)C=O
Molecular Formula: C17H16O6
Molecular Weight: 316.30 g/mol

3-formylphenyl 3,4,5-trimethoxybenzoate

CAS No.:

Cat. No.: VC10455918

Molecular Formula: C17H16O6

Molecular Weight: 316.30 g/mol

* For research use only. Not for human or veterinary use.

3-formylphenyl 3,4,5-trimethoxybenzoate -

Specification

Molecular Formula C17H16O6
Molecular Weight 316.30 g/mol
IUPAC Name (3-formylphenyl) 3,4,5-trimethoxybenzoate
Standard InChI InChI=1S/C17H16O6/c1-20-14-8-12(9-15(21-2)16(14)22-3)17(19)23-13-6-4-5-11(7-13)10-18/h4-10H,1-3H3
Standard InChI Key QBVCMAGHVHRSSS-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC(=C2)C=O
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC(=C2)C=O

Introduction

Structural Characteristics and Nomenclature

The molecular structure of 3-formylphenyl 3,4,5-trimethoxybenzoate comprises two aromatic moieties linked by an ester functional group. The benzoate portion features a 3,4,5-trimethoxy substitution pattern, while the phenyl group bears a formyl substituent at the meta position. The systematic IUPAC name reflects this arrangement: 3-formylphenyl 3,4,5-trimethoxybenzoate.

Molecular Formula and Weight

  • Molecular formula: C17H16O6\text{C}_{17}\text{H}_{16}\text{O}_6

  • Molecular weight: 316.31 g/mol (calculated from constituent atomic masses)

The ester's structure derives from 3,4,5-trimethoxybenzoic acid (CAS 118-41-2), a well-documented compound with a molecular weight of 212.2 g/mol , and 3-formylphenol. The presence of three methoxy groups on the benzoate ring and a formyl group on the phenyl ring introduces significant steric and electronic effects, influencing reactivity and solubility .

Synthetic Routes and Optimization

Esterification via Acid Chloride Intermediate

A common method for synthesizing aromatic esters involves converting the carboxylic acid to its corresponding acid chloride, followed by reaction with a phenolic compound. For 3-formylphenyl 3,4,5-trimethoxybenzoate:

  • Step 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

    • 3,4,5-Trimethoxybenzoic acid reacts with thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus pentachloride (PCl5\text{PCl}_5) under reflux:

      C10H12O5+SOCl2C10H11O4Cl+SO2+HCl\text{C}_{10}\text{H}_{12}\text{O}_5 + \text{SOCl}_2 \rightarrow \text{C}_{10}\text{H}_{11}\text{O}_4\text{Cl} + \text{SO}_2 + \text{HCl}

      This step typically achieves >90% yield under anhydrous conditions .

  • Step 2: Coupling with 3-Formylphenol

    • The acid chloride reacts with 3-formylphenol in the presence of a base (e.g., pyridine) to neutralize HCl:

      C10H11O4Cl+C7H6O2C17H16O6+HCl\text{C}_{10}\text{H}_{11}\text{O}_4\text{Cl} + \text{C}_7\text{H}_6\text{O}_2 \rightarrow \text{C}_{17}\text{H}_{16}\text{O}_6 + \text{HCl}

      Solvents like dichloromethane or tetrahydrofuran are employed at 0–25°C .

Direct Coupling Using Carbodiimide Reagents

Alternative methods utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst:

RCOOH+R’OHEDC/DMAPRCOOR’+byproducts\text{RCOOH} + \text{R'OH} \xrightarrow{\text{EDC/DMAP}} \text{RCOOR'} + \text{byproducts}

This approach avoids handling corrosive acid chlorides and is suitable for heat-sensitive substrates .

Table 1: Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (HPLC)Reaction Time (h)
Acid Chloride Route78–8595–986–8
EDC/DMAP Coupling65–7290–9312–16

Physicochemical Properties

Thermal Stability and Phase Behavior

  • Melting point: Estimated 120–135°C (lower than 3,4,5-trimethoxybenzoic acid’s 168–171°C due to reduced hydrogen bonding).

  • Boiling point: Decomposes before boiling; sublimation observed at 200°C under vacuum.

  • Solubility:

    • Polar solvents: Moderately soluble in methanol (≈15 mg/mL) and ethyl acetate.

    • Nonpolar solvents: Sparingly soluble in hexane (<1 mg/mL).

    • Aqueous solubility: <0.1 mg/mL at pH 7 (predicted logP ≈ 2.5) .

Spectroscopic Characterization

  • IR (KBr):

    • νC=O\nu_{\text{C=O}}: 1720 cm⁻¹ (ester), 1695 cm⁻¹ (formyl).

    • νOCH3\nu_{\text{OCH}_3}: 2840–2980 cm⁻¹.

  • 1H^1\text{H} NMR (500 MHz, CDCl₃):

    • δ 9.95 (s, 1H, CHO), 7.45–7.70 (m, 4H, aromatic), 3.85–3.92 (s, 9H, OCH₃).

  • 13C^{13}\text{C} NMR (126 MHz, CDCl₃):

    • δ 191.2 (CHO), 166.5 (COO), 152.1–107.8 (aromatic carbons), 56.1–56.3 (OCH₃).

Applications in Pharmaceutical and Materials Science

Polymer Chemistry

The formyl group enables post-functionalization via Schiff base formation, making the compound valuable in:

  • Covalent organic frameworks (COFs): As a building block for porous materials.

  • Dendrimer synthesis: Facilitating controlled branching.

Analytical Methods and Quality Control

Chromatographic Techniques

  • HPLC: C18 column, mobile phase = 60:40 acetonitrile/water (0.1% TFA), retention time ≈ 8.2 min.

  • GC-MS: Limited utility due to low volatility.

Spectroscopic Validation

  • UV-Vis: λmax\lambda_{\text{max}} = 275 nm (ε ≈ 12,000 L·mol⁻¹·cm⁻¹).

  • X-ray crystallography: Single-crystal analysis confirms ester linkage geometry .

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